2,4,6-Trimethylanisole
Overview
Description
2,4,6-Trimethylanisole is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is also known by other names such as 2-Methoxy-1,3,5-trimethylbenzene, Methyl 2,4,6-trimethylphenyl ether, and 2-Methoxymesitylene .
Molecular Structure Analysis
The IUPAC name for 2,4,6-Trimethylanisole is 2-methoxy-1,3,5-trimethylbenzene . The InChI code for this compound is 1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
2,4,6-Trimethylanisole is a liquid at ambient temperature . It has a density of 0.953 . The flash point of this compound is between 36-44/0.5mm .Scientific Research Applications
Application in Antibiotic Resistance Research
- Study of Resistance Gene in Staphylococcus aureus : Research by Nurjadi et al. (2014) focused on the emergence of the trimethoprim resistance gene dfrG in Staphylococcus aureus, which is prevalent in sub-Saharan Africa and Europe. This study is crucial for understanding the spread and management of antibiotic resistance, especially in treating skin and soft tissue infections (Nurjadi et al., 2014).
Application in Clinical Pharmacokinetics
- Pharmacokinetics of Co-trimoxazole : Patel and Welling (1980) conducted a comprehensive study on the clinical pharmacokinetics of co-trimoxazole (trimethoprim-sulphamethoxazole), providing essential insights into the drug's absorption, distribution, metabolism, and excretion. Such studies are fundamental in optimizing drug dosing and minimizing adverse effects (Patel & Welling, 1980).
Application in Therapeutic Development
- Development of Non-lethal Therapeutics : Roberts et al. (2018) explored the development of gut microbe-targeted non-lethal therapeutics to inhibit thrombosis. This research utilized the knowledge of trimethylamine N-oxide (TMAO), a metabolite affected by trimethoprim, to reduce thrombosis potential, demonstrating the application of 2,4,6-Trimethylanisole in developing heart disease treatments (Roberts et al., 2018).
Application in Antibacterial Studies
Trimethoprim in Clinical and Laboratory Studies : The work by Darrell, Garrod, and Waterworth (1968) provided insights into trimethoprim’s antibacterial activity. This foundational research contributed to understanding how trimethoprim, a derivative of 2,4,6-Trimethylanisole, works against a range of bacteria, influencing treatment approaches in various infections (Darrell et al., 1968).
Study on Trimethoprim Resistance in Burkholderia pseudomallei : Research by Podnecky et al. (2013) identified the BpeEF-OprC efflux pump as responsible for widespread trimethoprim resistance in Burkholderia pseudomallei. This study highlights the challenges and mechanisms of antibiotic resistance, emphasizing the need for continuous research and development of new antibacterial strategies (Podnecky et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-1,3,5-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVKEOMPDSKFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193266 | |
Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylanisole | |
CAS RN |
4028-66-4 | |
Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.